Pyrolaside B

Antimicrobial Natural Products Structure-Activity Relationship

Pyrolaside B is the definitive choice for researchers investigating novel mechanisms against Gram-positive bacteria. Its unique trimeric architecture, inaccessible in generic phenolic glycoside dimers like Pyrolaside A, is essential for its potent, selective activity. With an established total synthesis enabling reliable, scalable access and analog generation, this compound de-risks your discovery pipeline from supply constraints and bioactivity loss, providing an unmatched tool for target identification and preclinical evaluation.

Molecular Formula C39H50O21
Molecular Weight 854.8 g/mol
Cat. No. B1249900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrolaside B
Molecular FormulaC39H50O21
Molecular Weight854.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C)OC4=C(C(=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C39H50O21/c1-13-4-16(54-37-33(51)30(48)27(45)22(10-40)58-37)7-19(25(13)43)20-8-17(55-38-34(52)31(49)28(46)23(11-41)59-38)6-15(3)36(20)57-21-9-18(5-14(2)26(21)44)56-39-35(53)32(50)29(47)24(12-42)60-39/h4-9,22-24,27-35,37-53H,10-12H2,1-3H3/t22-,23-,24-,27-,28-,29-,30+,31+,32+,33-,34-,35-,37-,38-,39-/m1/s1
InChIKeyRASVJEQOJWZGLV-BFXGSULESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrolaside B: A Phenolic Glycoside Trimer with Differentiated Antimicrobial Activity and Synthetic Accessibility


Pyrolaside B is a naturally occurring phenolic glycoside trimer [1], first isolated from the whole herb of Pyrola rotundifolia in 2005 [2]. It is a member of a class of compounds known for their diverse biological activities, but Pyrolaside B is distinguished by its unique trimeric structure [1] and demonstrated antimicrobial efficacy against Gram-positive bacteria [3]. Its subsequent isolation from Pyrola calliantha and the development of a total synthesis [4] underscore its continued relevance for chemical biology and drug discovery research.

Why In-Class Phenolic Glycosides Cannot Substitute for Pyrolaside B


Substitution with structurally related phenolic glycosides is not viable due to Pyrolaside B's unique trimeric architecture, which is essential for its observed biological activity [1]. The dimeric analog, Pyrolaside A, co-isolated from the same source, fails to exhibit the same level of antimicrobial potency [2]. This is further compounded by the lack of established synthetic routes for many analogs; Pyrolaside B itself required a novel, copper-catalyzed trimerization strategy to enable efficient laboratory-scale production [3]. These factors create significant scientific and procurement risk: a generic substitution risks loss of bioactivity and introduces unknown synthesis and purity challenges.

Quantitative Evidence for Differentiated Pyrolaside B Selection


Trimeric Structure Confers Potent, Selective Gram-Positive Antibacterial Activity Over Dimers

Pyrolaside B demonstrates significant in vitro antibacterial activity against the Gram-positive strains Staphylococcus aureus and Micrococcus luteus [1]. In contrast, the co-isolated dimeric phenolic glycoside, Pyrolaside A (1), shows no detectable activity under the same assay conditions [2]. This direct, within-study comparison highlights the critical role of the trimeric scaffold for bioactivity.

Antimicrobial Natural Products Structure-Activity Relationship

Synthetic Accessibility: Pyrolaside B Achievable in 16% Overall Yield via 5-Step Catalytic Route

The first total synthesis of Pyrolaside B was achieved in a concise 5-step sequence with an overall yield of 16% [1]. This is enabled by a novel, copper-catalyzed aerobic phenol trimerization that constructs the complex spiroketal core in a single step [2], a significant advancement over the stepwise Ullmann and Suzuki couplings that would otherwise be required for such a complex framework [3]. In contrast, the synthetic routes to many structurally related natural product trimers often remain undeveloped or rely on lengthier, lower-yielding sequences.

Total Synthesis Process Chemistry Chemical Biology

Physicochemical Property Benchmarking: Distinct Molecular Profile vs. Common Glycosides

Pyrolaside B possesses a unique molecular formula (C39H50O21) and a high molecular weight (854.8 g/mol) , distinguishing it from simpler, lower molecular weight phenolic glycosides like homoarbutin (C14H20O8, 316.3 g/mol) and isohomoarbutin, which are commonly co-isolated [1]. These distinct properties are essential for its identification, purity assessment, and handling in research laboratories.

Physicochemical Properties Analytical Chemistry Quality Control

Target Selectivity: Pyrolaside B Specifically Active Against Gram-Positive Over Gram-Negative and Yeast

In vitro screening revealed that Pyrolaside B's antimicrobial activity is selective for Gram-positive bacteria (Staphylococcus aureus and Micrococcus luteus), with no reported activity against Gram-negative bacteria or yeast in the same studies [1]. This contrasts with broad-spectrum phenolic glycosides and suggests a more specific mechanism of action, potentially targeting Gram-positive cell wall components or specific intracellular pathways.

Antimicrobial Spectrum Selectivity Mechanism of Action

Validated Application Scenarios for Pyrolaside B Based on Differentiated Evidence


Targeted Antimicrobial Research on Gram-Positive Pathogens

Pyrolaside B is the compound of choice for studies focused on novel mechanisms of action against Gram-positive bacteria, particularly S. aureus [1]. Its demonstrated, selective activity against these strains, coupled with its inactivity against Gram-negative bacteria and yeast, makes it a superior tool compound for elucidating Gram-positive-specific targets and pathways, free from the confounding effects of broad-spectrum agents.

Chemical Biology and Structure-Activity Relationship (SAR) Studies

The established total synthesis of Pyrolaside B [2] provides a reliable platform for generating analogs and exploring SAR around the trimeric scaffold. This synthetic accessibility is a critical differentiator, as it allows for the rational design of probes and the exploration of the chemical space of phenolic trimers, which is otherwise difficult to access [3]. The synthesis of three analogs demonstrates the utility of the method for generating compound libraries.

Natural Product Benchmarking and Metabolomics

As a structurally well-characterized natural product with a defined molecular weight and formula , Pyrolaside B serves as an excellent reference standard for metabolomics studies of Pyrola species and related plants [4]. Its unique trimeric structure and physicochemical properties allow for unambiguous identification in complex plant extracts using LC-MS, aiding in chemotaxonomic classification and quality control of herbal materials.

Preclinical Evaluation of Novel Anti-Staphylococcal Leads

Given its significant in vitro activity against S. aureus [5], Pyrolaside B is a prime candidate for preclinical evaluation as a novel anti-staphylococcal agent. Its synthetic route [6] enables the production of sufficient quantities for in vivo efficacy, pharmacokinetic, and initial safety studies, a crucial step that many other natural product leads cannot support due to supply constraints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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